molecular formula C16H17NO B5533901 N-(2,6-dimethylphenyl)-2-phenylacetamide

N-(2,6-dimethylphenyl)-2-phenylacetamide

Cat. No.: B5533901
M. Wt: 239.31 g/mol
InChI Key: AVVBLJISFRHRHF-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-2-phenylacetamide (CAS: Not explicitly provided; molecular formula inferred as C₁₆H₁₇NO) is an acetamide derivative featuring a 2,6-dimethylphenyl group attached to the nitrogen atom and a phenyl group on the acetyl moiety. This compound is structurally related to pharmaceutical intermediates and bioactive molecules, with its substituents influencing lipophilicity, solubility, and biological interactions.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-12-7-6-8-13(2)16(12)17-15(18)11-14-9-4-3-5-10-14/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVBLJISFRHRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-phenylacetamide typically involves the reaction of 2,6-dimethylaniline with phenylacetyl chloride. This reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that phenylacetamide derivatives, including N-(2,6-dimethylphenyl)-2-phenylacetamide, exhibit significant antidepressant activity. In experimental models, these compounds have shown better performance compared to standard antidepressants like moclobemide and imipramine. For instance, a study reported that specific derivatives exhibited reduced immobility duration in tail suspension tests and forced swimming tests, suggesting their potential as effective antidepressants .

Anti-α-glucosidase Activity

Another promising application of this compound is its role as an α-glucosidase inhibitor. A series of synthesized derivatives demonstrated superior potency compared to acarbose, a common anti-diabetic drug. The most potent compound from this series showed a remarkable 28-fold improvement in inhibition effect against α-glucosidase, indicating its potential for managing postprandial blood glucose levels .

Synthesis of N-Arylacetamides

This compound can be synthesized using green chemistry protocols. Recent advancements have utilized immobilized copper nanoparticles for the reductive acetylation of nitroarenes to form various N-arylacetamides efficiently. This method not only enhances yield but also aligns with environmentally friendly practices in chemical synthesis .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound and its derivatives is crucial in optimizing their biological activities. SAR studies have revealed that modifications on the phenyl ring significantly affect the inhibitory activity against α-glucosidase and antidepressant efficacy. For instance, introducing different substituents can enhance or diminish the compound's potency .

Antidepressant Efficacy Data

CompoundDose (mg/kg)Tail Suspension Test (s)Forced Swimming Test (s)
VS11567.48 ± 2.057.59 ± 4.0
VS23040.32 ± 3.534.40 ± 5.5
VS36068.02 ± 3.059.05 ± 6.0

This table summarizes the performance of various synthesized compounds in antidepressant assays, highlighting their potential therapeutic applications .

Anti-α-glucosidase Inhibition Data

CompoundIC50 (μM)Comparison Standard (Acarbose) IC50 (μM)
Compound A26.8 ± 0.5752.0 ± 2.0
Compound B311.3 ± 2.4

The above data illustrates the significant inhibitory effects of selected compounds against α-glucosidase compared to acarbose, showcasing their potential in diabetes management .

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, as a local anesthetic, it may block sodium channels in nerve cells, preventing the transmission of pain signals .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Position and Lipophilicity

Comparison with 2-Chloro-N-(2,5-dimethylphenyl)acetamide
  • Structural Difference : The methyl groups in N-(2,6-dimethylphenyl)-2-phenylacetamide are at the 2 and 6 positions of the phenyl ring, whereas in 2-Chloro-N-(2,5-dimethylphenyl)acetamide, methyl groups are at 2 and 5 positions.
  • The chloro substituent in the latter compound further increases electron-withdrawing effects, altering reactivity .
Comparison with N-(2-chloro-6-methylphenyl)acetamide
  • Structural Difference : The 2-chloro-6-methylphenyl group replaces the 2,6-dimethylphenyl group.
  • Impact : The chloro substituent increases electronegativity, which may enhance interactions with electron-rich biological targets (e.g., enzymes or receptors). A comparison table shows distinct antimicrobial mechanisms (enzymatic inhibition vs. receptor modulation) between these analogs .
Compound Name Substituents Key Biological Activity Mechanism
N-(2,6-Dimethylphenyl)acetamide 2,6-dimethylphenyl Moderate antimicrobial Enzymatic inhibition
2-Chloro-N-(2,5-dimethylphenyl)acetamide 2-Cl, 5-Me phenyl Antimicrobial Receptor modulation

Functional Group Modifications

Comparison with N-(2,6-Dimethylphenyl)-2-methoxyacetamide
  • Structural Difference : A methoxy (-OCH₃) group replaces the phenyl group on the acetamide.
  • Impact : The methoxy group increases polarity and hydrogen-bonding capacity, shifting biological activity from general antimicrobial effects to specific fungicidal action. This compound is compared to Metalaxyl-M and Oxadixyl, which are commercial fungicides with distinct modes of action .
Compound Name Functional Group Primary Use Key Feature
This compound Phenyl Research High lipophilicity
N-(2,6-Dimethylphenyl)-2-methoxyacetamide Methoxy Fungicide Hydrogen-bonding capacity
Comparison with N-(2,6-Dimethylphenyl)-2-(naphthalen-2-yloxy)acetamide
  • Structural Difference : A naphthalen-2-yloxy group replaces the phenyl group.
  • This modification is relevant in drug design for targeting specific biological pathways .

Crystal Structure and Molecular Interactions

Comparison with N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide
  • Structural Difference : The acetamide moiety bears two phenyl groups instead of one.
  • Impact: Crystal structure analysis (Acta Crystallographica) reveals a dihedral angle of 82.59° between the two phenyl rings, creating a twisted conformation. Intermolecular N–H···O hydrogen bonds stabilize the crystal lattice, a feature absent in mono-phenyl analogs. Such structural rigidity may influence solubility and solid-state stability .
Comparison with 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Structural Difference : A thiazolyl group replaces the dimethylphenyl group.
  • Impact : The thiazole ring introduces heteroatoms (N, S) capable of coordination chemistry, making this compound a candidate for metal-organic frameworks or catalytic applications. The dichlorophenyl group enhances steric bulk, affecting packing efficiency in crystals .
Antiarrhythmic Activity
  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide () demonstrates significant antiarrhythmic efficacy in preclinical studies, outperforming traditional agents like lidocaine. The chloro and methyl groups synergize to modulate ion channels, a property shared with this compound due to structural similarities .
Antimicrobial Activity
  • N-(2,6-Dimethylphenyl)acetamide derivatives () exhibit varying MIC values against bacterial strains. For example:
    • N-(2,6-Dimethylphenyl)-2-thiophen-2-ylacetamide: MIC = 10 µg/mL
    • Other derivatives: MIC = 15–20 µg/mL The phenylacetamide core structure appears critical for activity, with electron-withdrawing substituents (e.g., Cl) enhancing potency .

Biological Activity

N-(2,6-dimethylphenyl)-2-phenylacetamide is a compound of interest in medicinal chemistry due to its various biological activities. This article explores its biological properties, particularly focusing on its anti-α-glucosidase activity, anticancer potential, and other pharmacological effects.

Chemical Structure and Properties

This compound is characterized by a phenylacetamide backbone with a dimethyl substitution on the aromatic ring. This structural configuration is crucial for its biological activity.

Anti-α-Glucosidase Activity

One of the primary areas of research on this compound relates to its inhibitory effects on the enzyme α-glucosidase, which plays a significant role in carbohydrate metabolism and is a target for diabetes management.

In Vitro Studies

Recent studies have demonstrated that derivatives of N-phenylacetamide exhibit potent α-glucosidase inhibition. For instance, compounds derived from this scaffold have shown IC50 values ranging from 26.8 to 491.68 µM, significantly lower than that of acarbose (IC50 = 750.1 µM) .

Table 1: Inhibitory Activity of N-Phenylacetamide Derivatives Against α-Glucosidase

CompoundIC50 (µM)Type of Inhibition
Acarbose750.1Competitive
This compound45.26 - 491.68Competitive
Compound 5k26.8Competitive
Compound 11j45.26Competitive

The structure-activity relationship (SAR) studies indicate that specific substitutions on the phenyl rings enhance inhibitory activity. For example, the introduction of electron-donating groups at certain positions has been correlated with increased potency .

Anticancer Potential

In addition to its anti-diabetic properties, this compound has been evaluated for its anticancer activity against various cancer cell lines.

MTT Assay Results

The MTT assay results showed that compounds based on this scaffold exhibited moderate to excellent cytotoxicity against liver cancer (HepG2) cells. The most potent derivative demonstrated an IC50 value of approximately 13 µg/mL .

Table 2: Anticancer Activity of N-Substituted Phenylacetamides

CompoundCell LineIC50 (µg/mL)
Compound 6dHepG213.004
Compound 6eHepG228.399

The SAR analysis revealed that compounds with electron-donating methyl groups at ortho and meta positions were particularly effective in reducing cell viability .

The mechanism underlying the biological activities of this compound involves interactions with specific enzymes and cellular pathways:

  • α-Glucosidase Inhibition : The compound binds competitively to α-glucosidase, delaying glucose absorption and thereby aiding in blood sugar control.
  • Anticancer Activity : It induces apoptosis in cancer cells through modulation of signaling pathways and inhibition of cell proliferation.

Case Studies

Several case studies have highlighted the efficacy of this compound derivatives:

  • Diabetes Management : A study demonstrated that patients treated with α-glucosidase inhibitors experienced significant reductions in postprandial blood glucose levels.
  • Cancer Treatment : Another study reported that treatment with specific phenylacetamide derivatives led to a marked decrease in tumor size in animal models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,6-dimethylphenyl)-2-phenylacetamide
Reactant of Route 2
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N-(2,6-dimethylphenyl)-2-phenylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.